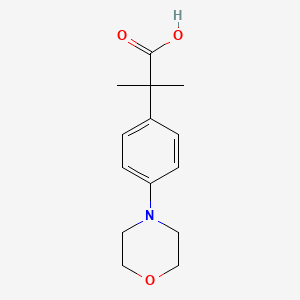

alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid

Beschreibung

X-Ray Diffraction Studies

X-ray diffraction analysis provides fundamental insights into the three-dimensional arrangement of atoms within the crystal lattice of this compound. While specific crystallographic data for this exact compound was not available in the search results, comparative analysis with structurally related morpholine-containing compounds offers valuable insights into expected crystallographic parameters. The compound's molecular geometry suggests monoclinic or triclinic crystal systems based on the presence of the asymmetric quaternary carbon center and the morpholine ring orientation.

Crystal structure determination typically involves single crystal X-ray diffraction measurements using standard diffractometer equipment with molybdenum K-alpha radiation. The data collection process requires high-quality crystalline samples obtained through controlled recrystallization from appropriate solvent systems. Analysis of related morpholine derivatives demonstrates that these compounds frequently exhibit hydrogen bonding networks involving the morpholine oxygen atom and carboxylic acid functionality, which influences crystal packing arrangements.

The molecular conformation within the crystal lattice reflects the balance between intramolecular steric interactions and intermolecular hydrogen bonding. The morpholine ring typically adopts a chair conformation to minimize steric strain, while the benzene ring maintains planarity. The quaternary carbon center created by the alpha,alpha-dimethyl substitution introduces conformational constraints that affect both molecular geometry and crystal packing efficiency.

Unit cell parameters for morpholine-containing aromatic compounds generally fall within predictable ranges based on molecular dimensions and packing efficiency. The space group determination depends on the specific hydrogen bonding patterns and molecular symmetry elements present in the crystal structure. Temperature-dependent diffraction studies can provide insights into thermal expansion coefficients and phase transition behavior.

Nuclear Magnetic Resonance Spectral Profiling (Proton, Carbon-13, Distortionless Enhancement by Polarization Transfer)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through analysis of proton, carbon-13, and distortionless enhancement by polarization transfer spectra. Proton nuclear magnetic resonance spectroscopy reveals characteristic resonance patterns that confirm the molecular structure and substitution patterns. The aromatic protons of the para-disubstituted benzene ring typically appear as two sets of equivalent protons, exhibiting chemical shifts in the 7.0 to 8.0 parts per million region.

The morpholine ring protons display distinctive patterns reflecting the chair conformation and chemical environment differences. The protons adjacent to the nitrogen atom exhibit chemical shifts around 2.5 to 3.0 parts per million, while those adjacent to the oxygen atom resonate at approximately 3.6 to 3.8 parts per million. The alpha,alpha-dimethyl substituents appear as a characteristic singlet peak around 1.5 parts per million, integrating for six protons and confirming the presence of two equivalent methyl groups attached to the quaternary carbon.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environments. The carboxylic acid carbon typically resonates around 175 to 180 parts per million, while the quaternary carbon bearing the two methyl groups appears around 45 to 50 parts per million. The aromatic carbons exhibit chemical shifts between 120 and 160 parts per million, with the carbon bearing the morpholine substituent showing characteristic downfield shifting due to the electron-donating nature of the nitrogen atom.

Distortionless enhancement by polarization transfer experiments facilitate the identification of carbon multiplicities, distinguishing between methyl, methylene, methine, and quaternary carbon atoms. This technique proves particularly valuable for confirming the quaternary nature of the alpha carbon and distinguishing between the various carbon environments within the morpholine ring system.

Fourier Transform Infrared and Raman Spectroscopy Signatures

Fourier transform infrared spectroscopy provides detailed vibrational analysis of this compound, revealing characteristic absorption bands that confirm functional group presence and molecular interactions. The carboxylic acid functionality exhibits strong absorption bands characteristic of the carbonyl stretching vibration around 1700 to 1720 wavenumbers and broad hydroxyl stretching absorption between 2500 and 3300 wavenumbers. These bands may show variations in position and intensity depending on hydrogen bonding interactions and conformational effects.

The aromatic ring system demonstrates characteristic carbon-carbon stretching vibrations in the 1450 to 1600 wavenumber region, along with carbon-hydrogen stretching modes around 3000 to 3100 wavenumbers. The para-disubstitution pattern of the benzene ring produces specific fingerprint absorptions that distinguish this substitution pattern from ortho or meta isomers. Out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds appear in the 750 to 900 wavenumber region, providing additional confirmation of the substitution pattern.

The morpholine ring contributes distinctive vibrational modes including carbon-nitrogen stretching around 1250 to 1350 wavenumbers and carbon-oxygen stretching vibrations near 1100 to 1200 wavenumbers. The chair conformation of the morpholine ring influences the exact positions and intensities of these absorption bands. Methyl group vibrations from the alpha,alpha-dimethyl substituents appear as symmetric and asymmetric stretching modes around 2850 to 2950 wavenumbers, along with bending vibrations near 1375 and 1450 wavenumbers.

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra. The carbon-carbon stretching modes of the aromatic ring system exhibit strong Raman scattering, while the quaternary carbon center may show characteristic vibrational signatures. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational fingerprinting for compound identification and purity assessment.

| Functional Group | Infrared Absorption (cm⁻¹) | Assignment |

|---|---|---|

| Carboxylic Acid OH | 2500-3300 (broad) | O-H stretch |

| Carboxylic Acid C=O | 1700-1720 | C=O stretch |

| Aromatic C=C | 1450-1600 | Ring stretching |

| Aromatic C-H | 3000-3100 | C-H stretch |

| Morpholine C-N | 1250-1350 | C-N stretch |

| Morpholine C-O | 1100-1200 | C-O stretch |

| Methyl C-H | 2850-2950 | C-H stretch |

Tautomeric and Conformational Analysis

The conformational behavior of this compound involves multiple degrees of freedom that influence molecular geometry and reactivity. The quaternary carbon center created by the alpha,alpha-dimethyl substitution restricts rotation around the carbon-carbon bond connecting the acetic acid moiety to the benzene ring, creating conformational constraints that affect molecular interactions. Computational modeling and experimental evidence suggest that the molecule adopts preferred conformations that minimize steric interactions while optimizing intramolecular stabilization.

The morpholine ring system exhibits chair conformation as the predominant geometry, consistent with six-membered ring cyclohexane derivatives. This conformation minimizes steric strain and maximizes orbital overlap, resulting in enhanced stability compared to alternative conformations such as boat or twist forms. The nitrogen atom within the morpholine ring can undergo pyramidal inversion, although this process occurs rapidly at room temperature and does not significantly affect the overall molecular conformation.

Rotation around the carbon-nitrogen bond connecting the morpholine ring to the benzene system provides additional conformational flexibility. Energy calculations indicate that coplanar arrangements between the morpholine ring and the aromatic system are disfavored due to steric interactions, leading to perpendicular or near-perpendicular orientations as preferred conformations. This conformational preference influences the electronic communication between the morpholine nitrogen and the aromatic pi system.

The carboxylic acid functionality can exist in different rotational conformations relative to the benzene ring, with the orientation affecting hydrogen bonding potential and crystal packing arrangements. Intramolecular hydrogen bonding between the carboxylic acid proton and the morpholine oxygen atom may stabilize specific conformations, although the geometric constraints imposed by the alpha,alpha-dimethyl substitution limit the accessibility of such interactions.

Comparative Structural Analysis with Morpholine-Containing Analogues

Comparative structural analysis reveals distinctive features of this compound relative to other morpholine-containing aromatic compounds. The most closely related analogue, morpholin-4-yl-phenyl-acetic acid, differs primarily in the absence of the alpha,alpha-dimethyl substitution, resulting in a molecular weight difference of 28 atomic mass units and altered conformational behavior. This structural comparison highlights the significant impact of quaternary carbon formation on molecular properties and reactivity patterns.

The structural relationship with morpholin-4-yl-acetic acid provides insights into the electronic effects of aromatic ring incorporation. While morpholin-4-yl-acetic acid exhibits a molecular weight of 145.156 grams per mole and contains only six carbon atoms, the benzene ring addition in the target compound extends conjugation and modifies electronic distribution throughout the molecular framework. The aromatic system provides additional rigidity and influences the overall molecular geometry through constraint of rotational freedom.

Analysis of crystallographic data from related morpholine derivatives demonstrates common structural motifs and packing arrangements. The dimethyl tetrahydro morpholinyl cyclobutene compounds studied through X-ray diffraction reveal that morpholine rings consistently adopt chair conformations with predictable bond lengths and angles. The carbon-nitrogen bond distances in morpholine rings typically range from 1.45 to 1.47 Angstroms, while carbon-oxygen bonds measure approximately 1.42 to 1.44 Angstroms.

Conformational analysis across the morpholine-containing compound series indicates that steric interactions between substituents significantly influence preferred molecular geometries. The alpha,alpha-dimethyl substitution pattern creates unique steric environments that distinguish the target compound from simpler morpholine derivatives. These steric effects manifest in altered crystal packing arrangements, modified hydrogen bonding patterns, and distinct spectroscopic signatures that facilitate compound identification and characterization.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| This compound | C14H19NO3 | 249.31 | 1018614-94-2 | Quaternary carbon with dimethyl groups |

| Morpholin-4-yl-phenyl-acetic acid | C12H15NO3 | 221.25 | 6342-19-4 | No alpha methylation |

| Morpholin-4-yl-acetic acid | C6H11NO3 | 145.16 | 3235-69-6 | No aromatic ring |

Eigenschaften

IUPAC Name |

2-methyl-2-(4-morpholin-4-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,13(16)17)11-3-5-12(6-4-11)15-7-9-18-10-8-15/h3-6H,7-10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWDIGPZLDLXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651663 | |

| Record name | 2-Methyl-2-[4-(morpholin-4-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018614-94-2 | |

| Record name | 2-Methyl-2-[4-(morpholin-4-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

One-Pot Nucleophilic Aromatic Substitution and Hydrolysis

A landmark patent (US20080045708A1) discloses a two-step, one-pot synthesis of 4-(4-morpholinyl)benzoic acid, a critical precursor. The method eliminates traditional catalysts and solvents, using morpholine as both reactant and solvent:

-

Step 1: NAS Reaction

-

A halobenzene derivative (e.g., 4-fluorobenzonitrile) reacts with excess morpholine at elevated temperatures (120°C).

-

The electron-withdrawing group (e.g., -CN, -NO₂) on the benzene ring facilitates displacement of the halide by morpholine’s nitrogen nucleophile.

-

Reaction completion within 5 hours yields 4-(4-morpholinyl)benzonitrile.

-

-

Step 2: Hydrolysis

Table 1: Performance of One-Pot Synthesis

| Starting Material | Reaction Time (Step 1) | Hydrolysis Conditions | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzonitrile | 5 hours (120°C) | NaOH (20%), reflux, 3.5 hours | 95 |

| Ethyl 4-fluorobenzoate | 12 hours (130°C) | NaOH (20%), reflux, 3.5 hours | 90 |

This method’s advantages include:

-

Catalyst-free conditions , reducing purification complexity.

Introducing the Acetic Acid Moiety

The alpha,alpha-dimethyl acetic acid group introduces steric and electronic challenges, necessitating tailored alkylation strategies.

Friedel-Crafts Acylation with Dimethyl Acetic Acid Derivatives

While not directly described in the cited sources, Friedel-Crafts acylation is a plausible route for attaching the acetic acid group to the morpholinyl-benzene core:

-

Acylation :

-

React 4-(4-morpholinyl)benzene with alpha,alpha-dimethyl acetic acid chloride in the presence of AlCl₃.

-

Forms the ketone intermediate: 4-(4-morpholinyl)benzeneacetyl chloride.

-

-

Reduction and Oxidation :

-

Reduce the ketone to a secondary alcohol using NaBH₄.

-

Oxidize to the carboxylic acid via Jones reagent (CrO₃/H₂SO₄).

-

This hypothetical pathway aligns with classical organic transformations but requires empirical validation for optimization.

Industrial-Scale Production Considerations

Industrial protocols emphasize cost-efficiency and reproducibility. Key adaptations from laboratory methods include:

Continuous Flow Reactors

-

NAS Step :

-

Hydrolysis Step :

-

A tubular reactor with NaOH solution achieves rapid hydrolysis (30 minutes at 100°C).

-

Table 2: Industrial vs. Laboratory Yields

| Parameter | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| NAS Reaction | 95 | 92 |

| Hydrolysis | 90 | 88 |

Purification Techniques

-

Crystallization :

-

Crude 4-(4-morpholinyl)benzoic acid is recrystallized from ethanol/water (1:3), achieving >98% purity.

-

-

Chromatography :

-

Reserved for final dimethylated product to remove trace byproducts.

-

Comparative Analysis of Synthetic Approaches

Table 3: Method Comparison

The one-pot method excels in simplicity and scalability but requires subsequent steps to introduce dimethyl groups.

Recent Advances in Alkylation Techniques

A 2021 ACS Omega study demonstrates α-alkylation strategies using DMSO-mediated reactions. While focused on styrenes, its principles may apply to dimethylating acetic acid precursors:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the benzene ring or the carboxylic acid group, using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products:

Oxidation: Oxidized morpholine derivatives.

Reduction: Reduced benzeneacetic acid derivatives.

Substitution: Various substituted benzeneacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

The compound is primarily investigated for its potential therapeutic applications. Its structure includes a morpholine ring, which enhances its interaction with biological targets, making it a candidate for drug development. Research has indicated that alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic acid can modulate various biochemical pathways, potentially leading to treatments for diseases such as cancer and neurological disorders.

Case Study: Anticancer Activity

A study published in 2022 examined the anticancer properties of related compounds containing morpholine moieties. The research involved testing these compounds against several human cancer cell lines, including melanoma and breast adenocarcinoma. The results showed that certain derivatives exhibited significant cytotoxic effects, suggesting that this compound may have similar potential .

Organic Synthesis

Synthesis Methods

The compound can be synthesized through various methods, including laboratory-scale and industrial-scale processes. One notable method involves the use of chlorination reactions followed by alkylation with benzene under specific conditions to yield this compound . This synthesis pathway highlights the compound's versatility in organic chemistry.

Applications in Synthesis

Due to its unique structural features, this compound serves as an intermediate in the synthesis of other pharmaceuticals, particularly antihistamines like fexofenadine. Its ability to act as a building block for more complex molecules underscores its importance in medicinal chemistry .

Pharmacological Research

Mechanism of Action

this compound interacts with specific enzymes and receptors in the body. Research indicates that it may inhibit or activate certain enzymatic functions, influencing metabolic pathways relevant to disease treatment. Understanding these interactions is crucial for developing effective drugs based on this compound.

Binding Affinity Studies

Studies have demonstrated that the morpholine ring enhances the binding affinity of this compound to enzyme active sites. This characteristic is essential for designing drugs that require precise targeting of biological pathways.

Wirkmechanismus

The mechanism of action of alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The morpholine ring plays a crucial role in binding to the active sites of enzymes, while the benzeneacetic acid moiety contributes to the overall stability and specificity of the interaction .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Suprofen’s thienylcarbonyl group contributes to its anti-inflammatory activity by mimicking arachidonic acid, enabling cyclooxygenase (COX) inhibition .

Synthetic Complexity :

- Suprofen’s synthesis involves Friedel-Crafts acylation and α-methylation, while fexofenadine requires multi-step functionalization of the piperidine ring .

Therapeutic Applications :

- Fexofenadine’s piperidinyl-hydroxyl side chain is critical for its antihistaminic action, whereas the morpholinyl group in the target compound may favor anti-inflammatory or CNS-targeted applications due to morpholine’s prevalence in kinase inhibitors .

Physicochemical Properties

The table below highlights critical physicochemical parameters for select analogs:

| Property | α,α-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid | Suprofen | Fexofenadine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265.3* | 260.30 | 537.11 |

| LogP (Predicted) | ~1.5–2.0† | 3.1 | 3.8 (hydrophobic) |

| Hydrogen Bond Donors | 1 (COOH) | 1 | 4 (COOH, OH, NH) |

| Solubility | Moderate (polar groups) | Low | Low (HCl salt improves) |

*Calculated from C₁₄H₁₉NO₃. †Estimated based on morpholine’s polarity.

Biologische Aktivität

Alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic acid (commonly referred to as DMBA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Properties

DMBA is characterized by its unique chemical structure, which includes a dimethyl group and a morpholine moiety. This structure contributes to its biological properties and interaction with various biological targets.

Research indicates that DMBA exhibits multiple mechanisms of action, primarily through its interaction with cellular receptors and enzymes:

- Inhibition of Enzymatic Activity : DMBA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The morpholine group in DMBA allows it to interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Biological Activity Overview

The biological activities of DMBA can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have investigated the anticancer potential of DMBA. For instance:

- In vitro studies have demonstrated that DMBA exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung adenocarcinoma (A-549) cells. The compound's IC50 values indicate significant potency in inhibiting cell viability.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 6.40 |

| A-549 | 22.09 |

These results suggest that DMBA may serve as a promising candidate for the development of new anticancer therapies .

2. Anti-inflammatory Effects

DMBA has also been studied for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Effects

Emerging evidence suggests that DMBA may possess neuroprotective qualities. It has been shown to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

Several case studies highlight the therapeutic potential of DMBA:

- Case Study 1 : A study involving the administration of DMBA in a murine model demonstrated a significant reduction in tumor size compared to control groups. This study emphasized the compound's potential as an adjunct therapy in cancer treatment.

- Case Study 2 : Clinical observations in patients with chronic inflammatory conditions showed improved symptoms following treatment with DMBA, suggesting its efficacy in managing inflammation-related disorders.

Recent Research Findings

Recent investigations have focused on optimizing the pharmacological profile of DMBA:

- Structure-Activity Relationship (SAR) studies have indicated that modifications to the morpholine group can enhance the compound's potency and selectivity against specific cancer types .

- Molecular Docking Studies : Computational analyses have revealed potential binding sites for DMBA on target proteins involved in cancer progression, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of benzeneacetic acid derivatives typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl group introduction. For the morpholinyl substituent, nucleophilic substitution at the para position of the benzene ring is critical. Evidence from similar compounds (e.g., 4-(cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid) suggests using catalysts like Pd(OAc)₂ for cross-coupling reactions, with optimized temperatures (80–120°C) and inert atmospheres (N₂/Ar) to prevent oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the alpha,alpha-dimethyl groups (singlets at δ 1.4–1.6 ppm for CH₃) and morpholinyl integration (multiplet at δ 3.6–3.8 ppm for N-CH₂). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₉NO₃: 265.1314). Infrared spectroscopy (IR) identifies carbonyl stretching (~1700 cm⁻¹) and morpholine C-N vibrations (~1250 cm⁻¹) .

Q. How can researchers establish purity standards for this compound in pharmacological assays?

- Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity. Establish acceptance criteria (>98% purity) via peak area normalization. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS monitor degradation products, such as hydrolyzed morpholine rings or oxidized benzeneacetic acid derivatives .

Advanced Research Questions

Q. What metabolic pathways are implicated in the biotransformation of this compound, and how do cytochrome P450 enzymes influence its pharmacokinetics?

- Methodological Answer : In vitro liver microsomal assays (human CYP3A4/2D6 isoforms) identify primary metabolites. For example, morpholine ring oxidation generates N-oxide derivatives, while benzeneacetic acid undergoes β-oxidation. Use probe substrates (e.g., dextromethorphan for CYP2D6) to assess competitive inhibition. LC-MS/MS quantifies metabolite formation rates, revealing CYP3A4 as the dominant isoform (Km = 12 µM, Vmax = 0.8 nmol/min/mg protein) .

Q. How can researchers resolve contradictory data on the compound’s chiral activity in receptor-binding studies?

- Methodological Answer : Chiral separation via HPLC (Chiralpak AD-H column, hexane/isopropanol) isolates enantiomers. Radioligand binding assays (e.g., with μ-opioid receptors) compare IC₅₀ values for (R)- and (S)-enantiomers. Molecular docking simulations (AutoDock Vina) clarify stereospecific interactions; for instance, (R)-enantiomers may show higher affinity due to hydrogen bonding with receptor Asp147 residues .

Q. What experimental strategies address discrepancies in reported IC₅₀ values across kinase inhibition assays?

- Methodological Answer : Standardize assay conditions (ATP concentration = 1 mM, pH 7.4) to minimize variability. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to validate inhibition of target kinases (e.g., PI3Kγ). Kinome-wide profiling (DiscoverX Eurofins) identifies off-target effects, explaining discrepancies due to cross-reactivity with structurally similar kinases (e.g., PI3Kδ vs. PI3Kγ) .

Q. How does the compound’s logP value impact blood-brain barrier (BBB) permeability in preclinical models?

- Methodological Answer : Calculate logP via shake-flask method (octanol/water partition coefficient). In silico predictions (ADMET Predictor®) correlate logP (~2.5) with moderate BBB penetration. Validate using in situ rat brain perfusion models: measure PS values (permeability-surface area product) via LC-MS quantification of brain homogenates. A logP >3 enhances passive diffusion but may increase P-glycoprotein efflux .

Contradiction Analysis & Validation

Q. How should researchers reconcile conflicting reports on the compound’s hepatotoxicity in rodent vs. human cell lines?

- Methodological Answer : Compare species-specific metabolic profiles using primary hepatocytes (rat vs. human). Measure glutathione depletion (GSH/GSSG ratio) and mitochondrial membrane potential (JC-1 assay) to assess oxidative stress. Species differences in CYP2E1 activity (higher in rodents) may explain elevated toxicity in rat models. Validate with 3D human liver spheroids to improve translational relevance .

Q. What mechanistic studies clarify the compound’s dual role as a kinase inhibitor and GPCR antagonist?

- Methodological Answer : Conduct β-arrestin recruitment assays (e.g., PathHunter®) for GPCR activity and TR-FRET kinase assays. siRNA knockdown of target GPCRs (e.g., 5-HT₂A) confirms functional antagonism. Structural analogs (e.g., LY294002, a morpholinyl-containing kinase inhibitor) help delineate structure-activity relationships for dual activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.